molecular formula C18H20ClN5O2S B2990292 N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 896294-82-9

N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2990292
CAS No.: 896294-82-9
M. Wt: 405.9
InChI Key: ICJYCRGEBDSSFG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a high-purity synthetic small molecule designed for pharmaceutical and biochemical research. This complex acetamide derivative features a 1,2,4-triazole core substituted with a propyl group and a pyrrole ring, linked via a sulfanyl bridge to an acetamide moiety bearing a 5-chloro-2-methoxyphenyl group. This specific molecular architecture is characteristic of compounds investigated for their potential as enzyme inhibitors and targeted therapeutic agents . Compounds containing the 1,2,4-triazole scaffold are extensively studied in medicinal chemistry due to their diverse biological activities and ability to interact with various enzyme active sites . The structural elements present in this molecule—including the 1,2,4-triazole ring, sulfanyl acetamide linker, and chlorinated aryl group—are commonly found in agents developed for investigating cancer pathways, particularly those involving cytochrome P450 enzymes like CYP17A1 and CYP19A1 (aromatase), which are critical targets in oncology research for hormone-dependent cancers such as prostate and breast cancer . Its primary research applications include serving as a key intermediate in synthetic organic chemistry, a potential pharmacophore in drug discovery programs for metabolic and oncological diseases, and a tool compound in biochemical assays to study enzyme inhibition mechanisms and cellular signaling pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, human, veterinary, or household applications of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-3-6-16-21-22-18(24(16)23-9-4-5-10-23)27-12-17(25)20-14-11-13(19)7-8-15(14)26-2/h4-5,7-11H,3,6,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYCRGEBDSSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H19ClN4O2S
  • Molecular Weight : 346.8 g/mol

This structure incorporates a triazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of triazole exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 1.88 µM to 4.2 µM across different cell lines, indicating potent anticancer activity .
Cell LineIC50 Value (µM)Reference
MCF71.88
A5494.2
HCT1163.3

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Triazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. Studies indicate that compounds with similar structures have shown promising results in inhibiting microbial growth .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzyme Activity : The triazole ring may interact with enzymes involved in DNA synthesis or repair.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation .

Case Studies

Several studies have explored the efficacy of this compound:

  • Screening for Anticancer Properties : A study conducted on multicellular spheroids revealed that this compound effectively inhibited tumor growth compared to standard chemotherapeutics .
  • Antimicrobial Testing : In vitro tests demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights key differences in substituents and their implications:

Compound Name Phenyl Substituents Triazole Substituents Biological Activity
Target Compound 5-Cl, 2-OCH₃ 5-propyl, 4-pyrrol-1-yl Not specified
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Variable (aryl-substituted) 5-furan-2-yl Anti-exudative (10 mg/kg in rats)
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂ None (methylsulfonyl group) Intermediate for heterocycles
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives 5-Cl, 2-OCH₃ Oxadiazole ring Lipoxygenase inhibition

Key Observations :

  • Triazole Modifications : Replacing pyrrol-1-yl (target) with furan-2-yl reduces steric hindrance but may diminish π-π stacking efficiency. Propyl chains (target) enhance lipophilicity compared to smaller substituents.

Crystallographic and Intermolecular Interactions

  • Steric Effects : The pyrrol-1-yl group introduces conformational rigidity compared to planar furan derivatives, possibly affecting binding kinetics .

Q & A

Q. What established synthetic routes are available for this compound, and how can researchers validate intermediate steps?

The compound is synthesized via alkylation of α-chloroacetamides with triazole-thiol derivatives under basic conditions (e.g., KOH). Key steps include Paal-Knorr condensation to modify the triazole ring and subsequent purification via recrystallization. Validation of intermediates involves 1H NMR, IR, and LC-MS for structural confirmation, complemented by elemental analysis to verify purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Essential techniques include:

  • 1H NMR : To identify proton environments (e.g., pyrrole NH at δ 10–12 ppm, aromatic protons in the chloro-methoxyphenyl group at δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~1250 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What preliminary biological screening methods are recommended for assessing its activity?

Use PASS software to predict biological targets (e.g., anti-inflammatory or antimicrobial potential). Follow up with in vitro assays (e.g., enzyme inhibition for COX-2 or LOX) and in vivo anti-exudative activity models in rodents (e.g., carrageenan-induced paw edema) at doses of 10–50 mg/kg .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale production?

  • Reaction Optimization : Use Design of Experiments (DoE) to adjust parameters (e.g., solvent polarity, temperature, catalyst loading). For example, DMF at 80°C improves triazole-thiol alkylation efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization to isolate >99% pure product .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Dose-Response Analysis : Verify if discrepancies arise from suboptimal dosing (e.g., adjust from 10 mg/kg to 25 mg/kg in rodent models) .
  • Target Validation : Use molecular docking (AutoDock Vina) to reassess binding affinities. For instance, if PASS predicts COX-2 inhibition but in vitro assays show weak activity, check for off-target interactions with COX-1 .

Q. What advanced computational strategies predict its interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with Arg120 in COX-2) .

Q. How to design in vivo studies to evaluate therapeutic potential while minimizing variability?

  • Animal Models : Use Sprague-Dawley rats (n ≥ 6/group) with blinded dosing. Include positive controls (e.g., indomethacin for inflammation) and vehicle controls .
  • Endpoint Selection : Measure biomarkers (e.g., TNF-α levels via ELISA) alongside macroscopic outcomes (e.g., edema volume) .

Q. What methodologies assess the compound’s stability and degradation under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-UV .
  • Plasma Stability Assays : Incubate with rat plasma (1 mg/mL, 37°C) and quantify parent compound loss over 24 hours .

Q. How to conduct structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation : Modify the pyrrole (e.g., replace with pyrazole) or propyl chain (e.g., cyclopropyl or longer alkyl groups).
  • Bioisosteric Replacement : Replace sulfanyl with sulfonyl or carbonyl groups to compare activity .

Q. What strategies address low solubility in bioassays?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .

Contradictions and Methodological Gaps

  • Evidence Conflict : While PASS predicts broad activity, in vivo data may show narrow efficacy. Address via targeted kinase profiling (e.g., Eurofins Panlabs screen) to identify overlooked targets .
  • Synthesis Scalability : Lab-scale methods () may lack reproducibility at larger scales. Implement flow chemistry (e.g., continuous stirred-tank reactors) for controlled triazole-thiol coupling .

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